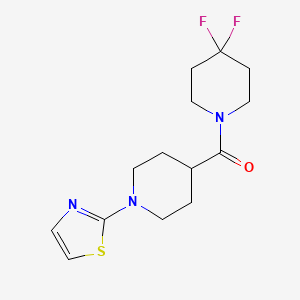![molecular formula C18H18F3N7 B12264116 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12264116.png)
2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazolo[1,5-a]pyrazine and pyrimidine rings, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine and pyrimidine rings, followed by their coupling. Common reagents used in these reactions include cyclopropylamine, pyrazole derivatives, and trifluoromethylpyrimidine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in a disease process, thereby reducing symptoms or slowing disease progression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazolo[1,5-a]pyrazine and pyrimidine rings, such as:
- 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methylpyrimidine
- 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-chloropyrimidine
Uniqueness
What sets 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine apart is its trifluoromethyl group, which can significantly influence its chemical properties, biological activity, and pharmacokinetics. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H18F3N7 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C18H18F3N7/c19-18(20,21)15-3-4-23-17(24-15)27-9-7-26(8-10-27)16-14-11-13(12-1-2-12)25-28(14)6-5-22-16/h3-6,11-12H,1-2,7-10H2 |
InChI Key |
TURCGFAAOYLDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=NC=CC(=N5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12264040.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12264049.png)
![4-({1-[(3-Cyanophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12264054.png)
![1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12264063.png)


![4-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]oxolan-3-ol](/img/structure/B12264071.png)
![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12264078.png)
![3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12264094.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12264100.png)
![4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12264106.png)
![N-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264109.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12264124.png)
![N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12264125.png)
